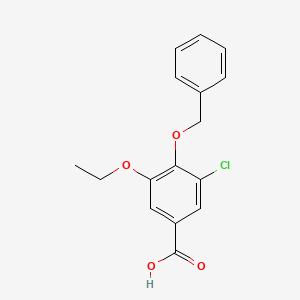

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid” is a benzoic acid derivative. Benzoic acid derivatives are commonly used in organic chemistry as precursors to various other organic compounds .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzyloxy compounds can generally be synthesized through benzylation of the corresponding hydroxy compounds . Additionally, Suzuki-Miyaura coupling is a common method used for creating carbon-carbon bonds in organic compounds, which could potentially be used in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzoic acid group, a benzyloxy group, a chloro group, and an ethoxy group attached to a benzene ring .Chemical Reactions Analysis

The compound “this compound” would likely undergo reactions typical of benzoic acid derivatives. For example, carboxylic acids can react with P=O double bonds to form five-coordinate phosphorus intermediates . Benzylic hydrogens are also activated towards free radical attack .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, the compound would likely have a specific color, density, hardness, and melting and boiling points .Mecanismo De Acción

Target of Action

It is structurally similar to monobenzone, also known as 4-(benzyloxy)phenol . Monobenzone is used as a topical drug for medical depigmentation . It is thought to increase the excretion of melanin from melanocytes, which may cause destruction of melanocytes and permanent depigmentation .

Mode of Action

Based on its structural similarity to monobenzone, it may interact with melanocytes, leading to increased melanin excretion and potentially permanent depigmentation .

Biochemical Pathways

The oxidation and reduction of benzylic compounds can lead to significant changes in their electron withdrawing or donating properties . This could potentially affect various biochemical pathways, particularly those involving electron transfer.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized (often through oxidation and reduction reactions), and eventually excreted .

Result of Action

Based on its structural similarity to monobenzone, it may cause increased melanin excretion and potentially permanent depigmentation at the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as light, temperature, and pH can affect the stability and reactivity of the compound . Additionally, the presence of other chemicals in the environment can influence the compound’s reactivity and the pathways it affects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-5-ethoxy-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHURBLZOJFIXFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-phenoxypropanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2789573.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2789576.png)

![N-[1-[1-(2-Ethylsulfanylbenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2789577.png)

![4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2789581.png)

![4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-pyridyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2789582.png)

![1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2789583.png)

![methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2789584.png)

![N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2789585.png)

![4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2789591.png)